molecular formula C10H9F3O B13045039 7-(Trifluoromethyl)chroman

7-(Trifluoromethyl)chroman

Cat. No.: B13045039
M. Wt: 202.17 g/mol
InChI Key: BSPDTHIROHBHDF-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)chroman is a chemical compound belonging to the class of chromans, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring. The presence of a trifluoromethyl group at the 7th position of the chroman structure imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)chroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: NaOCH3, potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Chromanones, chromones.

    Reduction: Dihydrochromans.

    Substitution: Various substituted chroman derivatives.

Scientific Research Applications

7-(Trifluoromethyl)chroman has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)chroman involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    7-Methylchroman: Similar structure but with a methyl group instead of a trifluoromethyl group.

    7-Ethylchroman: Contains an ethyl group at the 7th position.

    7-Phenylchroman: Features a phenyl group at the 7th position.

Uniqueness: 7-(Trifluoromethyl)chroman is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and electron-withdrawing effects. These properties make it more versatile and effective in various applications compared to its analogs.

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H9F3O/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6H,1-2,5H2

InChI Key

BSPDTHIROHBHDF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)C(F)(F)F)OC1

Origin of Product

United States

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